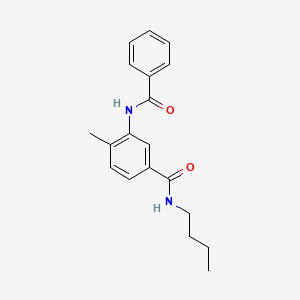![molecular formula C16H23NO2S B4833528 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4833528.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits selective inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition has been shown to be effective in treating various inflammatory diseases such as arthritis, cancer, and Alzheimer's disease. NS-398 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide selectively inhibits COX-2 activity, which is responsible for the production of prostaglandins that mediate inflammation and pain. COX-2 is upregulated in response to various stimuli such as cytokines, growth factors, and tumor promoters. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has several advantages over other NSAIDs, such as its selective inhibition of COX-2 activity, which reduces the risk of gastrointestinal side effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide also exhibits some off-target effects, such as inhibition of the activity of other enzymes, which may limit its therapeutic applications.
Future Directions
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for research include:
1. Developing new formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide that improve its solubility and bioavailability.
2. Investigating the potential of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide as a therapeutic agent for various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
3. Studying the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide in more detail to identify new targets for drug development.
4. Investigating the potential of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring the potential of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide as a synergistic agent in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-14-6-5-9-16(12-14)13-20(18,19)17-11-10-15-7-3-2-4-8-15/h5-7,9,12,17H,2-4,8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGTUVPTDCNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4833451.png)
![1-[(3-bromophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4833459.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4833474.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B4833475.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B4833508.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4833515.png)
![ethyl N-{[(2-furylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4833518.png)
![3,4-dimethoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4833522.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4833534.png)
![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4833542.png)
![7-(4-heptylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4833547.png)